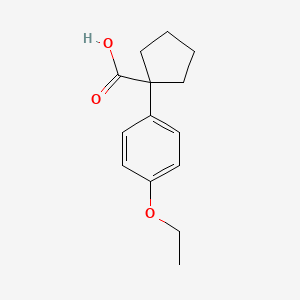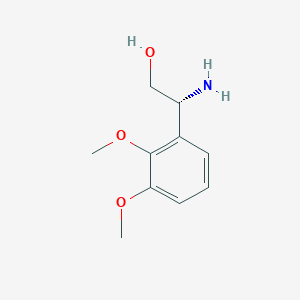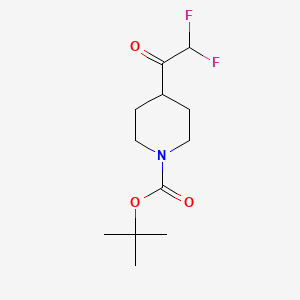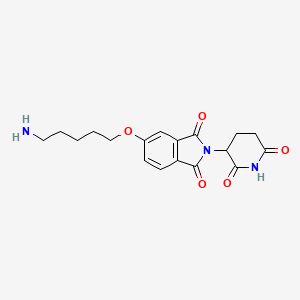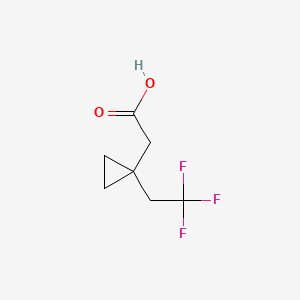![molecular formula C7H7NO B13600252 4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
4-[(2R)-oxiran-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2R)-Oxiran-2-yl]pyridine is a chemical compound with the molecular formula C₇H₇NO It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-oxiran-2-yl]pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the epoxidation of 4-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows: [ \text{4-vinylpyridine} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(2R)-Oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(2R)-Oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(2R)-oxiran-2-yl]pyridine involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The compound may target specific enzymes or receptors, interfering with their normal function.
Vergleich Mit ähnlichen Verbindungen
4-[(2S)-oxiran-2-yl]pyridine: The enantiomer of 4-[(2R)-oxiran-2-yl]pyridine, with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]pyridine: A structural isomer with the epoxide group at the 2-position.
3-[(2R)-oxiran-2-yl]pyridine: Another isomer with the epoxide group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the epoxide group on the pyridine ring can significantly affect the compound’s chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
InChI-Schlüssel |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@H](O1)C2=CC=NC=C2 |
Kanonische SMILES |
C1C(O1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
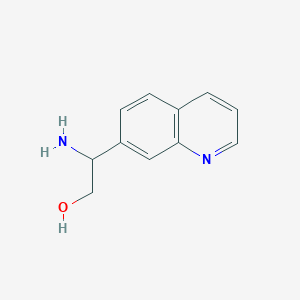



![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
